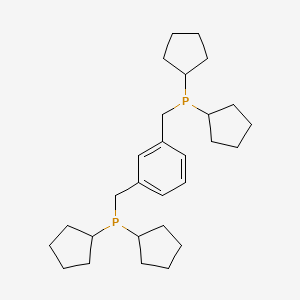

1,3-Bis((dicyclopentylphosphino)methyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNPJNSTEUHTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471998 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255874-48-7 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1,3-Bis((dicyclopentylphosphino)methyl)benzene typically follows a multi-step approach involving:

- Lithiation of a suitable benzene precursor at low temperature

- Subsequent reaction with a chlorophosphine or phosphine precursor

- Purification by chromatographic methods to isolate the target ligand

A common benzene precursor used is 1,3-bis(chloromethyl)benzene, which provides the bis(methylene) linker to the phosphorus atoms. The dicyclopentylphosphino groups are introduced via nucleophilic substitution with a lithiated phosphine reagent or via direct substitution with dicyclopentylphosphine derivatives.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 1,3-Bis(chloromethyl)benzene + n-butyllithium (n-BuLi) in THF at -78°C | Lithiation of benzene precursor to generate a reactive intermediate (lithiated species) | Stir 2 hours at -78°C, then 2 hours at room temp |

| 2 | Addition of dicyclopentylphosphine or chlorophosphine derivative | Nucleophilic substitution to attach dicyclopentylphosphino groups to benzene core | Reaction at low temperature, then warming to RT |

| 3 | Work-up and purification | Extraction, washing with NaOH and brine, drying, concentration, and silica gel chromatography | Yields reported around 70-80% after purification |

This method is supported by detailed experimental data showing effective conversion and isolation of the ligand as air-stable crystals, suitable for further coordination chemistry applications.

Reaction Conditions and Variations

- Temperature Control: The lithiation step is typically performed at -78°C to avoid side reactions and ensure selective deprotonation of the benzene precursor.

- Solvent: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organolithium intermediates.

- Purification: Silica gel chromatography using hexane/ethyl acetate (1:1) mixtures is effective for isolating pure ligand.

- Alternative Bases: Besides n-butyllithium, other strong bases such as lithium diisopropylamide (LDA) can be used for lithiation, though n-BuLi remains most common.

Mechanistic Insights

- The lithiation step generates a benzyl lithium intermediate at the chloromethyl positions.

- This intermediate then reacts with the phosphorus electrophile, typically a chlorophosphine or a phosphine precursor, to form the phosphinomethyl substituents.

- The bulky dicyclopentyl groups on phosphorus provide steric protection, stabilizing the ligand and enhancing its utility in catalysis.

Research Findings and Analytical Data

- NMR Characterization: ^31P NMR spectra typically show a characteristic chemical shift around 50-55 ppm for the phosphine groups, confirming successful substitution.

- Yield and Purity: Reported yields range from 70% to 80% after purification, with the ligand being air-stable and crystalline.

- Reactivity: The ligand forms stable coordination complexes with metals such as palladium, nickel, and copper, demonstrating its utility in catalysis.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Material | 1,3-Bis(chloromethyl)benzene |

| Key Reagent | n-Butyllithium (n-BuLi) for lithiation |

| Phosphorus Source | Dicyclopentylphosphine or chlorophosphine derivatives |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Lithiation at -78°C; substitution at low temperature, then warming to room temperature |

| Purification | Silica gel chromatography (hexane/ethyl acetate 1:1) |

| Yield | 70–80% |

| Product Characteristics | Air-stable crystals; ^31P NMR shift ~50-55 ppm |

Additional Notes

- The synthesis requires strict moisture- and air-free conditions during lithiation and substitution steps to prevent degradation of reactive intermediates.

- Alternative synthetic routes involving different phosphorus precursors or microwave-assisted heating have been explored for related compounds but are less common for this specific ligand.

- The ligand's bulky dicyclopentyl groups confer enhanced steric and electronic properties, making it valuable in catalytic applications.

Analyse Chemischer Reaktionen

1,3-Bis((dicyclopentylphosphino)methyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides to form phosphonium salts.

Coordination: It forms stable coordination complexes with metal ions such as palladium, nickel, and copper.

Common reagents used in these reactions include strong oxidizing agents for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Bis((dicyclopentylphosphino)methyl)benzene has a wide range of scientific research applications:

Biology: Its coordination complexes are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential in drug development and delivery systems.

Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.

Wirkmechanismus

The mechanism of action of 1,3-Bis((dicyclopentylphosphino)methyl)benzene largely depends on its application. As a ligand, it forms coordination complexes with metal ions, facilitating various catalytic reactions. In catalysis, it enhances reaction rates by stabilizing transition states and intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Steric Comparisons

The steric and electronic profiles of diphosphine ligands are pivotal for their catalytic performance. Below is a comparative analysis of 1,3-Bis((dicyclopentylphosphino)methyl)benzene and key analogs:

Electronic and Catalytic Performance

- Cyclopentyl vs. However, tert-butyl groups offer stronger σ-donor effects, which can increase electron density at the metal center, accelerating oxidative addition steps in cross-coupling reactions .

- Phenyl Derivatives : Phenyl-substituted ligands (e.g., DPPP) exhibit stronger π-accepting ability, stabilizing electron-deficient metal centers. This property is advantageous in hydrogenation but may hinder reactions requiring electron-rich metals .

Biologische Aktivität

1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula . It is primarily recognized for its role as a ligand in coordination chemistry and catalysis, where it forms stable complexes with various metal ions, enhancing reaction rates in multiple catalytic processes. This compound has garnered attention for its potential biological activities, which are the focus of this article.

The biological activity of this compound is largely attributed to its ability to form coordination complexes with metal ions. These complexes can influence various biological pathways:

- Catalytic Activity : The compound facilitates reactions that can affect metabolic pathways, potentially altering cellular functions.

- Signaling Pathways : It may modulate key signaling pathways such as the Insulin Signaling and TGF Beta Signaling pathways, impacting cellular growth and differentiation.

Cellular Effects

Research indicates that this compound can influence cellular processes through:

- Gene Expression Modulation : The compound interacts with transcription factors, thereby affecting the transcription of genes involved in metabolism and cell cycle regulation.

- Enzyme Interaction : It can inhibit or activate specific enzymes by binding to their active sites, leading to changes in their catalytic activity .

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly based on dosage:

- Low Doses : May enhance metabolic processes or modulate signaling pathways beneficially.

- High Doses : Can result in toxic effects, including cellular damage or disruption of normal physiological functions. Determining the optimal dosage is crucial for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Research : Investigations have shown its potential in modulating cancer cell growth through interference with signaling pathways involved in proliferation and apoptosis.

- Metabolic Studies : Research indicates that this compound can alter metabolic fluxes in cells, potentially leading to therapeutic applications in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar organophosphorus compounds:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| 1,2-Bis(diphenylphosphino)benzene | Bis-phosphine ligand | Coordination chemistry |

| 1,3-Bis(di-tert-butylphosphinomethyl)benzene | Bis-phosphine ligand | Catalysis in organic synthesis |

The unique structure of this compound allows for highly stable complexes with metal ions, which enhances its catalytic efficiency compared to other similar compounds.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,3-Bis((dicyclopentylphosphino)methyl)benzene, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of 1,3-dibromobenzene with dicyclopentylphosphine groups. A two-step approach is common: (1) lithiation of 1,3-dibromobenzene using n-BuLi at −78°C, followed by (2) reaction with chlorodicyclopentylphosphine. Optimization includes:

- Temperature control : Maintaining cryogenic conditions during lithiation to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from toluene/ethanol mixtures to isolate the product.

- Yield enhancement : Use of excess phosphine reagent (1.2–1.5 equiv) and inert atmosphere (N₂/Ar) to mitigate oxidation.

- Purity verification : ³¹P NMR to confirm absence of oxidized phosphine byproducts (e.g., phosphine oxides) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ³¹P NMR : Primary tool for confirming phosphine coordination (δ ~ −10 to −30 ppm for P(III)).

- ¹H/¹³C NMR : Assign methylene protons (δ 2.5–3.5 ppm) and aromatic signals to verify substitution pattern.

- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement. Key parameters:

- Bond lengths : P–C bonds (~1.85 Å) and C–C aromatic distances (~1.39 Å).

- Torsion angles : Confirming steric effects of dicyclopentyl groups .

Table 1 : Representative Crystallographic Data for Analogous Phosphine Ligands

| Parameter | Value (Å/°) | Reference Compound |

|---|---|---|

| P–C bond length | 1.82–1.87 | 1,2-Bis(dicyclohexylphosphino)ethane |

| C–P–C bond angle | 102–108° | trans-1,2-Bis(diphenylphosphino)ethylene |

Q. In what types of catalytic reactions is this compound commonly employed as a ligand, and what metrics are used to assess its performance?

- Methodological Answer : The ligand is used in:

- Cross-coupling reactions : Suzuki-Miyaura (C–C bond formation), with metrics including turnover number (TON) and enantiomeric excess (ee) for asymmetric variants.

- Hydrogenation : Assessing catalytic efficiency via substrate conversion (GC/MS) and selectivity for α,β-unsaturated carbonyls.

- Key considerations : Steric bulk of dicyclopentyl groups enhances metal-center stability but may reduce substrate accessibility. Comparative studies with diphenylphosphine analogs are critical .

Advanced Research Questions

Q. How can researchers design kinetic and mechanistic studies to elucidate the role of this compound in stabilizing transition states during catalytic cycles?

- Methodological Answer :

- Kinetic profiling : Use of stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Pd⁰/PdII species).

- Isotopic labeling : ¹⁸O or deuterated substrates to trace reaction pathways in hydrogenation.

- Computational modeling : Density Functional Theory (DFT) to calculate transition-state geometries and ligand steric parameters (%VBur) .

Q. What strategies are recommended for resolving contradictions in reported coordination geometries of metal complexes involving this compound?

- Methodological Answer :

- Variable-temperature crystallography : To capture dynamic ligand behavior (e.g., κ¹ vs. κ² binding modes).

- EPR/NMR spectroscopy : For paramagnetic metals (e.g., NiI), assess ligand field effects.

- DFT benchmarking : Compare computed vs. experimental bond metrics (e.g., M–P distances) to validate coordination models .

Q. How should researchers approach computational modeling to predict the electronic effects of dicyclopentyl substituents on the donor strength of this compound?

- Methodological Answer :

- Natural Bond Orbital (NBO) analysis : Quantify P→M σ-donation via orbital occupancy.

- Hammett parameters : Compare substituent effects with diphenylphosphine analogs.

- Electrostatic potential maps : Visualize electron-rich regions influencing metal-ligand interactions.

- Validation : Correlate computational results with experimental data (e.g., IR νCO shifts in metal carbonyl complexes) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings, based on analogous phosphine compounds?

- Methodological Answer :

- PPE : Gloves (nitrile), safety goggles, and flame-resistant lab coats.

- Storage : Under inert gas (Ar) at −20°C to prevent oxidation.

- Spill management : Absorb with vermiculite, neutralize with dilute H₂O₂, and dispose as hazardous waste.

- Toxicity : Acute exposure risks include respiratory irritation (P305+P351+P338 rinse protocol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.